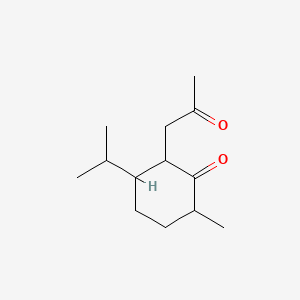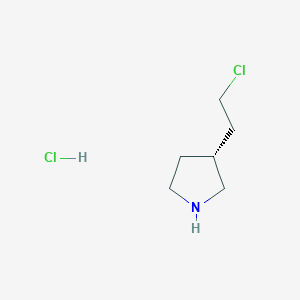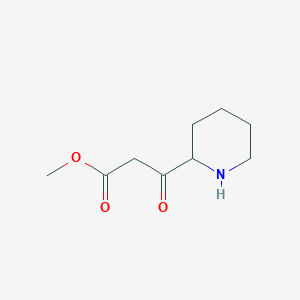
4,7-Dimethoxy-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 7, and an amine group at position 6 on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzothiazole compound .
Industrial Production Methods
Industrial production of benzothiazoles, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes. The condensation and cyclization reactions are typically carried out in batch reactors under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethoxy-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazoles.
Applications De Recherche Scientifique
4,7-Dimethoxy-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- 5,6-Dimethoxy-1,3-benzothiazol-2-amine
- 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
Uniqueness
4,7-Dimethoxy-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
261352-89-0 |
|---|---|
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
4,7-dimethoxy-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2O2S/c1-12-6-3-5(10)8(13-2)9-7(6)11-4-14-9/h3-4H,10H2,1-2H3 |
Clé InChI |
RYNOXSSPUHGXSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)N)OC)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


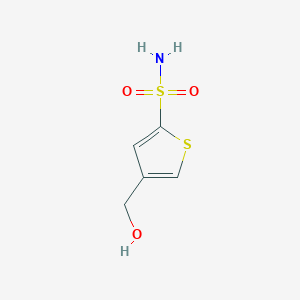
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
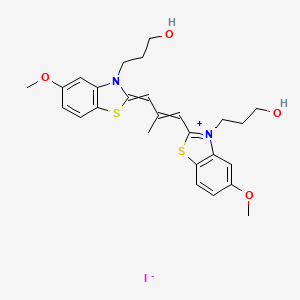
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
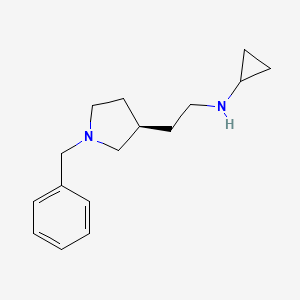

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
